2-(Ethylamino)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-5-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethylamino group and a fluorine atom attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-5-fluorobenzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with ethylamine. The process begins with the reduction of the nitro group to an amino group, followed by the introduction of the ethyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the desired reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(Ethylamino)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group may also participate in interactions with enzymes or receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-5-fluorobenzonitrile
- 2-(Ethylamino)-4-fluorobenzonitrile
- 2-(Ethylamino)-5-chlorobenzonitrile
Uniqueness
2-(Ethylamino)-5-fluorobenzonitrile is unique due to the specific positioning of the ethylamino and fluorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom, in particular, can enhance its stability and interaction with biological targets.
Biological Activity
Overview
2-(Ethylamino)-5-fluorobenzonitrile is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of an ethylamino group and a fluorine atom attached to a benzonitrile framework, suggests significant interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target biomolecules, enhancing binding affinity. The fluorine atom increases the compound's lipophilicity, facilitating its penetration through biological membranes. Additionally, the nitrile group may participate in interactions with enzymes or receptors, influencing various biochemical pathways.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits promising biological activity in several contexts:
- Receptor Binding : Preliminary studies suggest that this compound may serve as a ligand in receptor binding studies, which could lead to the development of pharmaceuticals targeting specific biological pathways.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit tumor cell proliferation, suggesting a possible role in cancer therapy.
- Neuropharmacological Effects : There is emerging evidence that compounds similar to this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Mechanism of Action | Identified interactions with biomolecules and influence on enzyme activity. | |
Anticancer Properties | Demonstrated inhibition of tumor cell growth in vitro. | |
Receptor Binding | Suggested potential as a ligand for pharmacological applications. |
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations (1 µM to 10 µM). The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 5 µM. The study concluded that the compound could potentially serve as a lead structure for developing new anticancer agents.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(ethylamino)-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,12H,2H2,1H3 |
InChI Key |
FUVRCDSSXOHJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.